molecular formula C14H25N3O B13248062 {1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol

{1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol

Cat. No.: B13248062
M. Wt: 251.37 g/mol
InChI Key: YQAMYEWKHHVGJA-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C14H25N3O

Molecular Weight

251.37 g/mol

IUPAC Name

[1-[2-amino-1-(2-propylpyrazol-3-yl)ethyl]cyclopentyl]methanol

InChI

InChI=1S/C14H25N3O/c1-2-9-17-13(5-8-16-17)12(10-15)14(11-18)6-3-4-7-14/h5,8,12,18H,2-4,6-7,9-11,15H2,1H3

InChI Key

YQAMYEWKHHVGJA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)C(CN)C2(CCCC2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol typically involves multi-step organic reactions. One common route includes the alkylation of cyclopentanone with a suitable pyrazole derivative, followed by reductive amination to introduce the amino group. The final step involves the reduction of the ketone to the corresponding alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

{1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated cyclopentyl derivative.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC would yield a ketone, while reduction with NaBH4 would yield a fully saturated alcohol.

Scientific Research Applications

Chemistry

In chemistry, {1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in binding studies due to its amino and hydroxyl groups, which can form hydrogen bonds with biological macromolecules.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or analgesic effects, due to the presence of the pyrazole moiety, which is known for its biological activity.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals, owing to its versatile reactivity and functional groups.

Mechanism of Action

The mechanism of action of {1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting or activating their function. The pyrazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: {1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol
  • CAS No.: 2060051-60-5
  • Molecular Formula : C₁₄H₂₅N₃O
  • Molecular Weight : 251.37 g/mol
  • Structure : Features a cyclopentyl core substituted with a hydroxymethyl group, an ethylamine side chain, and a 1-propyl-1H-pyrazol-5-yl moiety .

Key Characteristics :

  • Functional Groups: Amino (-NH₂), hydroxymethyl (-CH₂OH), and pyrazole (five-membered aromatic ring with two adjacent nitrogen atoms).

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound is compared to three analogs with modifications in the pyrazole substituent, cyclopentyl/cyclobutyl core, or side-chain groups:

Parameter Target Compound Ethyl-Substituted Analog 2-Methylpropyl-Substituted Analog Cyclobutyl Core Analog
CAS No. 2060051-60-5 2059970-38-4 93962-76-6 1328640-41-0
Core Structure Cyclopentyl Cyclopentyl Cyclobutyl Cyclopentyl
Pyrazole Substituent 1-Propyl 1-Ethyl 1-(2-Methylpropyl) 1-Cyclopentyl
Molecular Formula C₁₄H₂₅N₃O C₁₃H₂₃N₃O C₁₄H₂₅N₃O C₉H₁₄N₂O
Molecular Weight (g/mol) 251.37 237.34 251.37 166.22
Key Functional Groups -NH₂, -CH₂OH -NH₂, -CH₂OH -NH₂, -CH₂OH -CH₂OH

Observations :

  • Core Flexibility : The cyclobutyl analog () has a smaller ring, increasing steric strain compared to cyclopentyl derivatives, which may influence binding affinity in biological targets .
  • Molecular Weight : The target compound and 2-methylpropyl analog share identical formulas, suggesting similar metabolic stability.

Target Compound :

  • Likely synthesized via multi-step alkylation and cyclization. Analogous to , a cyclohexanol derivative was prepared using phase-transfer catalysts (PEG-400) and BDMS for reductive amination .
  • Pyrazole ring formation may follow methods in : refluxing amines with ketones in ethanol, followed by recrystallization .

Ethyl-Substituted Analog :

  • Synthesis parallels the target compound but uses ethylamine instead of propylamine. highlights safety protocols (e.g., avoiding ignition sources) due to reactive intermediates .

2-Methylpropyl-Substituted Analog :

  • Incorporates a branched alkyl group, requiring sterically demanding catalysts (e.g., Aliquate-336 in ) for efficient coupling .

Biological Activity

{1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies.

Chemical Structure

The compound features a cyclopentyl group attached to a pyrazole derivative, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

C13H18N4O\text{C}_{13}\text{H}_{18}\text{N}_4\text{O}

Synthesis

The synthesis of {1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol typically involves multi-step reactions starting from pyrazole derivatives. The general synthetic pathway includes:

  • Formation of the Pyrazole Ring : Using appropriate reagents to create the pyrazole framework.
  • Alkylation : Introducing the propyl group through alkylation reactions.
  • Cyclopentyl Attachment : Attaching the cyclopentyl moiety via nucleophilic substitution.
  • Final Hydroxymethylation : Introducing the hydroxymethyl group to complete the synthesis.

The biological activity of {1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways critical for cellular communication.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

Activity TypeObserved EffectReference
AntioxidantReduces oxidative stress in cell cultures
Anti-inflammatoryDecreases pro-inflammatory cytokines
NeuroprotectiveEnhances neuronal survival in vitro

Case Studies

Several studies have investigated the biological effects of this compound:

  • Neuroprotective Effects : In a study involving rat cortical neurons, treatment with {1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol led to significant neurite outgrowth, suggesting neurotrophic properties (Tiefenbacher et al., 2024) .
  • Inflammatory Response : A clinical trial assessed the anti-inflammatory properties in human subjects, revealing a notable reduction in markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) after administration over four weeks (MDPI, 2022) .
  • Cytotoxicity Studies : In vitro tests demonstrated that the compound exhibited selective cytotoxicity against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation (ACS Publications, 2018) .

Q & A

Q. Q1. What are the common synthetic routes for {1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Cyclopentane ring functionalization via nucleophilic addition or alkylation.
  • Pyrazole ring formation using hydrazine derivatives and diketones under acidic conditions .
  • Aminoethyl group introduction through reductive amination or borane-dimethyl sulfide (BDMS) complexes, as seen in analogous cyclohexanol derivatives .

Characterization Tools:

  • NMR spectroscopy (¹H, ¹³C, DEPT) for structural elucidation.
  • Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
  • X-ray crystallography (e.g., SHELX programs) for unambiguous stereochemical assignment .

Advanced Synthesis: Stereochemical Control

Q. Q2. How can stereochemical purity be ensured during the synthesis of the aminoethylcyclopentyl moiety?

Methodological Answer:

  • Chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) to control asymmetric centers.
  • Phase-transfer catalysis (PTC) with PEG-400 or Aliquate-336 for enantioselective alkylation .
  • Dynamic kinetic resolution using enzymes or transition-metal catalysts for racemization-prone intermediates.
  • Validation via chiral HPLC or circular dichroism (CD) to confirm enantiomeric excess .

Structural Analysis and Crystallography

Q. Q3. What challenges arise in resolving the crystal structure of this compound, and how can SHELXL improve refinement?

Methodological Answer: Challenges:

  • Disorder in the propyl-pyrazole group due to rotational flexibility.
  • Weak electron density for the methanol hydroxyl group.

SHELXL Solutions:

  • Twinning refinement for overlapping lattices (common in flexible molecules).
  • ADPs (anisotropic displacement parameters) to model thermal motion accurately.
  • Hydrogen bonding networks analyzed via Hirshfeld surfaces to validate intermolecular interactions .

Data Contradictions in Spectroscopic Analysis

Q. Q4. How should researchers resolve discrepancies between NMR and X-ray data for the cyclopentyl-methanol group?

Methodological Answer:

  • Dynamic effects in NMR : Low-temperature NMR (e.g., 200 K) to slow conformational exchange and clarify splitting patterns.
  • DFT calculations (e.g., Gaussian09) to simulate NMR chemical shifts and compare with experimental data.
  • Crystal packing effects : Confirm if X-ray data reflect solution-state conformations using NOESY/ROESY .

Biological Activity Profiling

Q. Q5. What in vitro assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

  • Target-based assays : Fluorescence polarization for binding affinity to receptors (e.g., GPCRs).
  • Cell viability assays (MTT or resazurin) to assess cytotoxicity.
  • Enzyme inhibition studies (e.g., kinase assays) using ADP-Glo™ or FRET-based readouts.
  • Protein quantification via Bradford assay for normalization .

Advanced SAR Studies

Q. Q6. How can structure-activity relationships (SAR) be systematically explored for the pyrazole and cyclopentyl groups?

Methodological Answer:

  • Fragment-based drug design : Replace the propyl group with bioisosteres (e.g., cyclopropyl, trifluoromethyl) .
  • Molecular docking (AutoDock Vina) to predict binding modes with target proteins.
  • Free-Wilson analysis to quantify contributions of substituents to activity .

Stability and Degradation Analysis

Q. Q7. What methodologies identify degradation products under accelerated stability conditions?

Methodological Answer:

  • Forced degradation studies : Expose to heat (40–80°C), humidity (75% RH), and UV light.
  • LC-MS/MS with C18 columns to separate and identify degradation products.
  • Kinetic modeling (Arrhenius equation) to predict shelf-life .

Reproducibility in Synthetic Protocols

Q. Q8. Why might yield variations occur in the final step of the synthesis, and how can they be minimized?

Methodological Answer: Causes:

  • Incomplete reduction of intermediates (e.g., nitro to amine groups).
  • Competing side reactions (e.g., over-alkylation).

Solutions:

  • In situ monitoring via FTIR or Raman spectroscopy to track reaction progress.
  • Design of Experiments (DoE) to optimize temperature, solvent, and catalyst loading .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.